4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine
Description
This compound features a pyrimidine core substituted with two methyl groups at positions 4 and 4. The pyrimidine is linked via an amine group to a 1,2,4-triazole ring, which is further functionalized with a quinolin-8-yloxymethyl moiety. Such structural features are common in kinase inhibitors or enzyme modulators, as seen in related compounds .
Properties
Molecular Formula |
C18H17N7O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4,6-dimethyl-N-[5-(quinolin-8-yloxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H17N7O/c1-11-9-12(2)21-17(20-11)23-18-22-15(24-25-18)10-26-14-7-3-5-13-6-4-8-19-16(13)14/h3-9H,10H2,1-2H3,(H2,20,21,22,23,24,25) |
InChI Key |
NCRGJEMRXBDVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC4=C3N=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, such as the Skraup, Doebner-Von Miller, or Friedländer synthesis . The triazole ring is often introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves coupling the quinoline and triazole intermediates with the pyrimidine ring under specific conditions, such as using a base like potassium carbonate in a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis using large-scale batch reactors. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines .
Scientific Research Applications
4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . The triazole ring can also interact with enzymes, inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The pyrimidine-triazole backbone is shared among several analogs, but substituents on the triazole ring critically influence biological activity:
Piperazine derivatives (e.g., 160573) prioritize solubility over direct target engagement .
Quinoline vs. Other Aromatic Systems
- Quinoline-8-yloxy vs. 7-Chloroquinoline-4-yloxy: describes a compound with a 7-chloroquinolin-4-yloxy group linked to triazole. The 8-yloxy substitution in the target compound may alter spatial orientation in binding sites compared to 4-yloxy derivatives, affecting interaction with catalytic lysine residues in enzymes .
- Phenoxymethyl (): A simpler phenyl group in 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine lacks quinoline’s extended aromatic system, likely reducing binding affinity in targets requiring deep hydrophobic pockets .
Biological Activity
The compound 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine is a complex organic molecule that integrates the structural features of pyrimidines and triazoles with a quinoline-derived side chain. This unique combination suggests a potential for diverse biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Pyrimidine core : Substituted at positions 4 and 6 with methyl groups.
- Triazole moiety : Linked through a quinoline-derived side chain.
This dual heterocyclic framework is often associated with significant biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antifungal Activity : Triazole derivatives are known for their antifungal properties. The presence of the quinoline moiety may enhance this activity by improving binding to fungal targets.
- Antibacterial Properties : Compounds sharing similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
- Anticancer Effects : Structural analogs have been shown to inhibit specific enzymes involved in cancer progression, making them promising candidates for cancer therapy.
The mechanisms through which 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes critical for disease progression.
- Binding Affinity Studies : Interaction studies using techniques like molecular docking have indicated strong binding affinities to various biological targets.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of triazole derivatives found that compounds similar to 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the quinoline moiety in enhancing activity against resistant strains .
Study 2: Anticancer Potential
Research focused on triazole-pyrimidine hybrids reported that certain derivatives showed potent anticancer activity by targeting specific pathways involved in tumor growth. The study revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation .
Study 3: Binding Affinity Analysis
A detailed binding affinity analysis revealed that the compound demonstrated high affinity for multiple targets associated with disease pathways. Molecular docking simulations indicated favorable interactions with key residues in target proteins .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1H-[1,2,4]triazole | Triazole core with phenyl substitution | Antifungal |
| Quinoline derivatives | Quinoline ring system | Antimalarial |
| Pyrimidine-based compounds | Pyrimidine core with various substitutions | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
